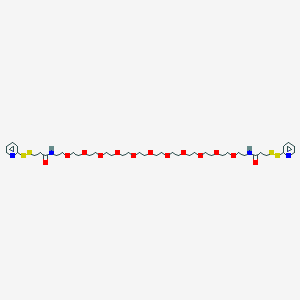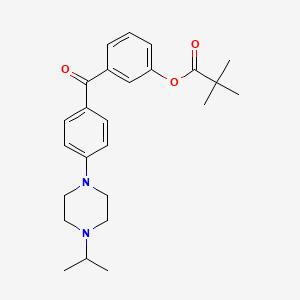
3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate is a chemical compound with the molecular formula C9H3ClF6NS. It is characterized by the presence of trifluoromethyl groups, a chlorine atom, and an isothiocyanate functional group attached to a benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate typically involves the reaction of 3,5-bis(trifluoromethyl)-2-chloroaniline with thiophosgene. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to prevent decomposition . The general reaction scheme is as follows:
3,5-Bis(trifluoromethyl)-2-chloroaniline+Thiophosgene→3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to minimize side reactions and maximize the production of the desired isothiocyanate .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Hydrolysis: In the presence of water, the isothiocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.
Solvents: Organic solvents like dichloromethane, chloroform, and toluene are commonly used.
Major Products Formed
Thiourea Derivatives: Formed by the reaction of the isothiocyanate group with amines.
Carbamates: Formed by the reaction with alcohols.
Thiocarbamates: Formed by the reaction with thiols.
Scientific Research Applications
3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate has several scientific research applications:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs, particularly those targeting cancer and infectious diseases.
Agrochemicals: Employed in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Materials Science: Utilized in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Biological Studies: Used in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Mechanism of Action
The mechanism of action of 3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition or modification. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
- 3,5-Bis(trifluoromethyl)phenylacetic acid
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
Uniqueness
3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate is unique due to the presence of both chlorine and isothiocyanate groups, which confer distinct reactivity and properties compared to other similar compounds. The trifluoromethyl groups further enhance its stability and lipophilicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C9H2ClF6NS |
|---|---|
Molecular Weight |
305.63 g/mol |
IUPAC Name |
2-chloro-1-isothiocyanato-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2ClF6NS/c10-7-5(9(14,15)16)1-4(8(11,12)13)2-6(7)17-3-18/h1-2H |
InChI Key |
HBIFXQITXCULBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)N=C=S)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]azanium;chloride](/img/structure/B13717564.png)
![Azetidin-1-yl-[4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone](/img/structure/B13717574.png)


![3-[4-(2-Aminoethyl)-1-piperazinyl]phenol](/img/structure/B13717591.png)
![2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13717599.png)
